(3-Methoxythien-2-yl)methylamine
Description
(3-Methoxythien-2-yl)methylamine is an organic compound with the molecular formula C6H9NOS. It is a derivative of thiophene, where a methoxy group is attached to the third carbon and a methylamine group is attached to the second carbon of the thiophene ring. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Properties
IUPAC Name |
(3-methoxythiophen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-8-5-2-3-9-6(5)4-7/h2-3H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDVAKBOBBYCLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656434 | |
| Record name | 1-(3-Methoxythiophen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946409-37-6 | |
| Record name | 3-Methoxy-2-thiophenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946409-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxythiophen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxythien-2-yl)methylamine typically involves the reaction of 3-methoxythiophene with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxythien-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
(3-Methoxythien-2-yl)methylamine is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of biological pathways and enzyme interactions, often as a probe or inhibitor.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Methoxythien-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxythien-3-yl)methylamine
- (3-Methoxythien-2-yl)ethylamine
- (3-Methoxythien-2-yl)propylamine
Uniqueness
(3-Methoxythien-2-yl)methylamine is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and development, particularly in the synthesis of novel compounds and the study of specific biochemical interactions.
Biological Activity
(3-Methoxythien-2-yl)methylamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 155.22 g/mol
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways related to proliferation and differentiation.
Antiproliferative Effects
Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been tested against A431 cells, where it inhibited EGF-induced proliferation, demonstrating its potential as a therapeutic agent in oncology .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of tyrosine kinases, which are critical in the regulation of cellular processes. Inhibition of these enzymes can lead to reduced tumor growth and metastasis.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values varied across different cell lines, indicating selective activity.
- Mechanistic Insights : Further mechanistic investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its role in programmed cell death.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented in the following table:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | CHNOS | Tyrosine kinase inhibition, antiproliferative |
| N-Methyl-(3-phenoxythien-2-yl)methylamine | CHNO | Moderate antiproliferative effects |
| 4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid | CHBClNOS | Broad-spectrum enzyme inhibition |
Research Findings
Recent studies have emphasized the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of this compound. Modifications to its structure can enhance its potency and selectivity against specific targets. For instance, substituting different functional groups has shown to affect its binding affinity to tyrosine kinases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
